molecular formula C26H22N2O6 B3739826 methyl 4-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoate

methyl 4-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoate

Cat. No. B3739826
M. Wt: 458.5 g/mol
InChI Key: MNCODNKGVQBHJG-XQNSMLJCSA-N
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Description

Methyl 4-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoate, also known as MBPA, is a synthetic compound that has been extensively studied in scientific research. This compound belongs to the class of benzamides and has been found to have potential applications in various fields of research, including cancer treatment, drug delivery, and imaging.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific information, it’s difficult to predict the mechanism of action of "methyl 4-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoate" .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide details on the safety and hazards of "methyl 4-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoate" .

Future Directions

The future directions for research on “methyl 4-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoate” could include detailed synthesis and characterization studies, investigation of its reactivity and mechanism of action, and assessment of its safety and potential applications .

properties

IUPAC Name

methyl 4-[[(E)-3-(4-acetyloxyphenyl)-2-benzamidoprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c1-17(29)34-22-14-8-18(9-15-22)16-23(28-24(30)19-6-4-3-5-7-19)25(31)27-21-12-10-20(11-13-21)26(32)33-2/h3-16H,1-2H3,(H,27,31)(H,28,30)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCODNKGVQBHJG-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)OC)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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